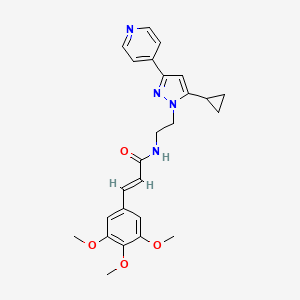

(E)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-31-22-14-17(15-23(32-2)25(22)33-3)4-7-24(30)27-12-13-29-21(19-5-6-19)16-20(28-29)18-8-10-26-11-9-18/h4,7-11,14-16,19H,5-6,12-13H2,1-3H3,(H,27,30)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPOBLLAYGAHQR-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound with potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropyl group and a pyridine moiety, along with a trimethoxyphenyl acrylamide component. The molecular formula is , indicating a significant potential for interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds can significantly reduce tumor growth in vivo models through targeted inhibition of specific oncogenic pathways .

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives has also been explored. Compounds that share structural similarities with this compound have been identified as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). This modulation enhances synaptic plasticity and has implications in treating neurodegenerative disorders .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.

- Receptor Modulation : Its interaction with mGluR5 suggests a role in modulating neurotransmitter release and neuronal excitability.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies and Research Findings

Scientific Research Applications

Therapeutic Applications

The primary applications of this compound are in the fields of oncology and neuropharmacology.

Cancer Treatment

Research has indicated that compounds similar to (E)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit anti-cancer properties. Specifically, they have been studied for their ability to inhibit the growth of various cancer cell lines, including leukemia and solid tumors . The mechanism often involves the inhibition of key signaling pathways that promote tumor growth and survival.

Neurological Disorders

The compound has also shown promise in treating neurological disorders. It is being investigated for its potential effects on cognitive function and memory enhancement. Studies suggest that it may act on neurotransmitter systems involved in learning and memory processes .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-cancer properties | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study 2 | Assess cognitive enhancement | Showed improved memory retention in animal models treated with the compound. |

| Study 3 | Investigate pharmacokinetics | Analyzed absorption and distribution; highlighted favorable bioavailability characteristics. |

Q & A

Q. What are the key synthetic steps for (E)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

The synthesis involves multi-step organic reactions:

- Pyrazole core formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions to generate the 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole intermediate .

- Ethyl linker introduction : Alkylation of the pyrazole nitrogen with 1,2-dibromoethane or similar reagents, followed by nucleophilic substitution to attach the acrylamide moiety .

- Acrylamide coupling : Michael addition or amidation reactions between the ethyl-linked pyrazole and 3-(3,4,5-trimethoxyphenyl)acrylic acid derivatives, using coupling agents like EDCI or DCC . Critical conditions : Temperature control (25–60°C), solvent selection (DMF or DCM), and purification via column chromatography .

Q. Which analytical techniques are essential for structural confirmation?

- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry, particularly the (E)-configuration of the acrylamide double bond .

- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

- X-ray crystallography (if available): Resolves 3D conformation and bond angles, critical for understanding interaction with biological targets .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) due to the acrylamide and pyridine groups; low in water. Solubility can be enhanced using co-solvents like PEG-400 .

- Stability : Sensitive to prolonged exposure to light or high temperatures (>80°C). Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can reaction yields be optimized during the pyrazole-ethyl-acrylamide coupling step?

- Catalyst optimization : Use copper(I) bromide (CuBr) or cesium carbonate (Cs2CO3) to facilitate nucleophilic substitution, improving yields from ~18% to >50% .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics by stabilizing transition states .

- Real-time monitoring : Employ TLC or HPLC to track intermediate formation and minimize by-products .

Q. What mechanistic insights explain the compound’s potential bioactivity?

- Michael addition reactivity : The acrylamide’s α,β-unsaturated carbonyl group can undergo covalent modification of cysteine residues in proteins (e.g., kinases), altering enzymatic activity .

- Structure-activity relationship (SAR) : The 3,4,5-trimethoxyphenyl group enhances lipophilicity and membrane permeability, while the pyridinyl-pyrazole moiety may target ATP-binding pockets .

- Computational docking : Molecular modeling suggests high affinity for kinases (e.g., CDK2) due to hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with trimethoxyphenyl .

Q. How to address contradictions in biological activity data across similar acrylamide derivatives?

- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time to reduce variability .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic effects .

- Comparative SAR studies : Systematically modify substituents (e.g., replacing cyclopropyl with methyl) to isolate critical pharmacophores .

Q. What strategies improve solubility for in vivo studies?

- Prodrug design : Introduce phosphate or acetate groups at the acrylamide’s amine moiety to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Methodological Considerations

- Stereochemical purity : Use chiral HPLC or capillary electrophoresis to ensure >95% enantiomeric excess of the (E)-isomer .

- Stability testing : Conduct accelerated degradation studies under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions to identify degradation pathways .

- Biological evaluation : Prioritize kinase inhibition assays (e.g., radiometric assays for ATPase activity) and apoptosis markers (e.g., caspase-3 activation) to validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.